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Compound of Interest

Compound Name: 1,3-Dimethoxypropan-2-amine

Cat. No.: B1301007 Get Quote

An In-depth Technical Guide to 1,3-Dimethoxypropan-2-amine: Synthesis, Properties, and

Applications

Abstract
1,3-Dimethoxypropan-2-amine, a unique aliphatic primary amine, presents a compelling

scaffold for innovation in chemical synthesis and drug discovery. Characterized by a central

amine group flanked by two methoxy-functionalized carbons, this molecule offers a distinct

combination of nucleophilicity, hydrogen bonding capability, and conformational flexibility. This

guide provides a comprehensive overview of its chemical identity, physicochemical properties,

synthesis and purification protocols, and potential applications for researchers and drug

development professionals. We delve into the causality behind synthetic strategies and

analytical validation, positioning 1,3-Dimethoxypropan-2-amine as a versatile building block

for creating more complex molecular architectures.

Introduction and Chemical Identity
1,3-Dimethoxypropan-2-amine (CAS No: 78531-29-0) is an organic compound whose

structure is distinguished by a propane backbone with methoxy groups at the 1 and 3 positions

and a primary amine at the central carbon.[1][2] This arrangement of functional groups—two

hydrogen bond acceptors (ether oxygens) and a primary amine that can act as both a

hydrogen bond donor and a nucleophile—makes it a significant intermediate in synthetic

organic chemistry.[1] Its formal IUPAC name is 1,3-dimethoxypropan-2-amine, and it is also

known by synonyms such as 2-amino-1,3-dimethoxypropane.[2][3] The unique positioning of

these groups may confer distinct chemical properties and biological activities compared to
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simpler amines, marking its potential significance in pharmaceutical and materials science

research.[1]

Caption: 2D Structure of 1,3-Dimethoxypropan-2-amine.

Physicochemical Properties and Structural
Elucidation
The utility of a chemical compound is fundamentally governed by its physical and chemical

properties. 1,3-Dimethoxypropan-2-amine is typically a colorless liquid with a predicted

boiling point of approximately 160.8 °C and a density near 0.932 g/cm³.[1] A summary of its key

properties is presented in Table 1.

Table 1: Physicochemical Properties of 1,3-
Dimethoxypropan-2-amine

Property Value Source

IUPAC Name 1,3-dimethoxypropan-2-amine [2]

CAS Number 78531-29-0 [1][2]

Molecular Formula C₅H₁₃NO₂ [1][4]

Molecular Weight 119.16 g/mol [1][2]

Appearance Colorless liquid [1][3]

Boiling Point ~160.8 °C (predicted) [1]

Density ~0.932 g/cm³ (predicted) [1]

SMILES COCC(COC)N [1][2][4]

InChI Key
DSZCUJHVOLGWBO-

UHFFFAOYSA-N
[1][2][4]

Structural Validation: A Spectroscopic Approach
While specific spectral data for this compound is not widely published, its structure can be

confidently confirmed using standard spectroscopic techniques. The expected signatures are
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predictable based on its functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the six

protons of the two equivalent methoxy (-OCH₃) groups. The methine proton (CH-NH₂) would

appear as a multiplet, coupled to the adjacent methylene protons. The four protons of the

two methylene groups (-CH₂-) would likely appear as distinct multiplets due to their

diastereotopicity. The two amine protons (-NH₂) would typically present as a broad singlet,

the chemical shift of which is concentration-dependent; its signal would disappear upon a

D₂O shake, confirming its identity.[5]

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit four distinct signals: one

for the methoxy carbons, one for the methylene carbons, one for the methine carbon

attached to the nitrogen, and a fourth signal corresponding to the terminal methyl carbons of

the methoxy groups. Carbons directly attached to the nitrogen atom typically appear in the

10-65 ppm range.[5]

Infrared (IR) Spectroscopy: As a primary amine, its IR spectrum is characterized by two N-H

stretching bands in the 3400-3250 cm⁻¹ region.[6] A strong N-H bending (scissoring)

vibration is expected between 1650-1580 cm⁻¹.[5][6] Additionally, the C-N stretching of the

aliphatic amine should produce a medium-to-weak band in the 1250–1020 cm⁻¹ range.[6]

Strong C-O stretching bands from the ether linkages are also expected.

Mass Spectrometry: Following the "nitrogen rule," the compound's odd number of nitrogen

atoms will result in a molecular ion peak (M⁺) with an odd mass-to-charge ratio (m/z = 119).

[5] The fragmentation pattern would likely be dominated by alpha-cleavage, where the bond

between the central carbon and an adjacent methylene carbon breaks, yielding a resonance-

stabilized iminium cation.[5]

Synthesis, Purification, and Quality Control
The synthesis of 1,3-Dimethoxypropan-2-amine can be approached through several

established organic chemistry transformations. The choice of method often depends on the

availability of starting materials, desired scale, and purity requirements.

Synthetic Pathways
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A prevalent and logical approach is the reductive amination of the corresponding ketone, 1,3-

dimethoxyacetone. This method is highly effective for forming primary amines.

Experimental Protocol: Reductive Amination of 1,3-Dimethoxyacetone

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert

atmosphere (e.g., nitrogen or argon), dissolve 1,3-dimethoxyacetone in a suitable solvent

such as methanol or ethanol.

Amine Source: Add a source of ammonia. This can be a solution of ammonia in methanol or

by bubbling ammonia gas through the reaction mixture at a controlled temperature (e.g., 0

°C). An excess of ammonia is typically used to favor the formation of the primary amine over

secondary amine byproducts.

Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or

sodium cyanoborohydride (NaBH₃CN), in portions while maintaining a low temperature to

control the reaction exotherm. NaBH₃CN is often preferred as it is more selective for the

imine intermediate over the starting ketone.

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours to

overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting

ketone.

Workup: Once the reaction is complete, carefully quench any remaining reducing agent by

the slow addition of an acid (e.g., 1M HCl) until the solution is neutral or slightly acidic.

Remove the organic solvent under reduced pressure.

Extraction: Basify the aqueous residue with a strong base (e.g., NaOH) to deprotonate the

amine salt and extract the free amine into an organic solvent like dichloromethane or ethyl

acetate.

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying

agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude

1,3-Dimethoxypropan-2-amine.
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Caption: General workflow for synthesis via reductive amination.

Purification Strategies
For applications in pharmaceuticals, high purity is paramount. While distillation can be effective,

specialized techniques may be required to remove closely related impurities.[1] One noted

method involves purification using trichloroacetic acid, which protonates the amine to form a

salt that can be precipitated and separated from non-basic impurities.[1] Subsequent treatment

with a base regenerates the pure amine.

Quality Control
To ensure the identity and purity of the final product, a robust quality control protocol is

essential. Gas chromatography (GC) is typically employed to assess purity and identify any

volatile byproducts, such as unreacted starting materials or over-alkylated products.[1] Nuclear

magnetic resonance (NMR) spectroscopy serves to confirm the structure of the final compound

and ensure the absence of significant impurities.[1]

Potential Applications in Research and
Development
While extensive research specifically detailing the uses of 1,3-Dimethoxypropan-2-amine is

not widely published, its structure suggests significant potential in several fields.[1] Its utility lies

in its role as a versatile chemical intermediate.
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1,3-Dimethoxypropan-2-amine

Key Structural Features Potential Applications
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Caption: Relationship between structure and potential applications.

Pharmaceutical and Medicinal Chemistry
The primary amine group is a common feature in many pharmaceuticals, serving as a key site

for molecular interactions or as a handle for prodrug strategies.[1][7] The propan-2-amine

backbone is a known scaffold in drug design. For instance, related structures like 1-(3,4-

dimethoxyphenyl)propan-2-amine have been used to synthesize compounds investigated for

conditions such as irritable bowel syndrome.[8] The flanking methoxy groups in 1,3-
dimethoxypropan-2-amine can influence the compound's lipophilicity, metabolic stability, and

conformational preferences, which are critical parameters in drug design. It can serve as a

precursor for more complex molecules where the amine is derivatized to form amides,

sulfonamides, or secondary/tertiary amines with desired biological activities.

Organic Synthesis and Material Science
In organic synthesis, 1,3-Dimethoxypropan-2-amine is a valuable building block.[1] The

primary amine can be used in a wide array of chemical reactions, including N-alkylation,

acylation, and condensation reactions to form imines. In material science, the amine and

methoxy groups could allow the molecule to interact with material surfaces or be incorporated

into polymer backbones.[1] For example, it could be used as a monomer or a cross-linking

agent in the synthesis of functional polymers or resins. The two ether linkages and the amine
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also give it potential as a tridentate ligand for forming metal complexes, making it relevant for

catalysis or the design of chelating agents.

Safety and Handling
1,3-Dimethoxypropan-2-amine is classified as a hazardous substance. According to the

Globally Harmonized System (GHS), it is a flammable liquid and vapor (H226) and causes

severe skin burns and eye damage (H314).[2] Therefore, it must be handled with appropriate

personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and

a lab coat. All work should be conducted in a well-ventilated fume hood. It should be stored

under an inert gas at refrigerated temperatures (2–8 °C) to ensure stability.[1]

Conclusion
1,3-Dimethoxypropan-2-amine is a structurally unique and synthetically valuable compound.

While its direct applications are still emerging, its combination of a reactive primary amine and

modulating methoxy groups makes it a highly attractive building block for drug development

professionals and organic chemists. The synthetic routes are straightforward, and the

molecule's properties can be readily characterized by standard analytical techniques. As the

demand for novel molecular scaffolds grows, the potential of versatile intermediates like 1,3-
Dimethoxypropan-2-amine in creating next-generation pharmaceuticals and advanced

materials is substantial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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